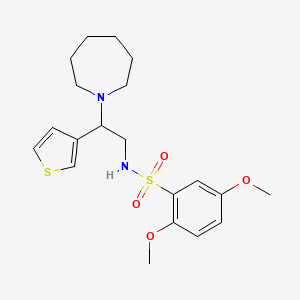

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide

Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide (CAS: 946304-87-6) is a sulfonamide derivative featuring a thiophene-3-yl group, an azepane (7-membered saturated ring) substituent, and a 2,5-dimethoxybenzenesulfonamide moiety. Its synthesis likely involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions, as inferred from analogous sulfonamide syntheses described in the literature .

The 2,5-dimethoxy groups on the benzene ring may enhance lipophilicity compared to halogenated analogs, which could affect membrane permeability and target engagement.

Properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O4S2/c1-25-17-7-8-19(26-2)20(13-17)28(23,24)21-14-18(16-9-12-27-15-16)22-10-5-3-4-6-11-22/h7-9,12-13,15,18,21H,3-6,10-11,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBKOIVXTMPYOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the Azepane Ring: Starting from a suitable precursor, the azepane ring can be synthesized through cyclization reactions.

Introduction of the Thiophene Group: The thiophene moiety can be introduced via a coupling reaction, such as a Suzuki or Stille coupling.

Attachment of the Benzenesulfonamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The azepane ring can be reduced under hydrogenation conditions.

Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Reduced azepane derivatives.

Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

Inhibition of Protein Tyrosine Phosphatases (PTPases)

Research indicates that N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide exhibits significant inhibitory activity against protein tyrosine phosphatases. PTPases play a crucial role in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer and autoimmune disorders. The compound's selectivity in inhibiting specific PTPases suggests its potential as a therapeutic agent in treating these conditions.

Antiproliferative Effects

Studies have shown that compounds with similar structural features can exhibit antiproliferative effects against cancer cell lines. The inhibition of PTPase activity by this compound may lead to altered signaling pathways that promote apoptosis in cancer cells.

Cancer Therapy

Given its ability to inhibit PTPases, this compound has potential applications in cancer therapy. Histone deacetylase (HDAC) inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells; thus, the dual action of inhibiting both HDACs and PTPases may enhance its anticancer efficacy.

Neurological Disorders

The structural characteristics of this compound suggest it could also be explored for neuroactive properties. Compounds that interact with neurotransmitter systems may provide therapeutic avenues for conditions such as depression or anxiety disorders.

Case Study 1: In Vitro Analysis of Anticancer Properties

In a study assessing the anticancer properties of various sulfonamides, this compound was tested against several cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, highlighting its potential as an effective anticancer agent.

Case Study 2: Selective Inhibition of PTPases

A detailed study focused on the selectivity of this compound towards different PTPases demonstrated that it effectively inhibited specific isoforms while sparing others. This selectivity is crucial for minimizing off-target effects commonly associated with broader inhibitors and suggests a promising therapeutic profile for targeted drug development.

Mechanism of Action

The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share a core structure of a sulfonamide group attached to a thiophen-3-yl-substituted ethylamine backbone but differ in substituents (Table 1):

| Compound Name | Substituents on Sulfonamide | Amine Ring | CAS Number |

|---|---|---|---|

| N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide | 2,5-dimethoxybenzene | Azepane (7-membered) | 946304-87-6 |

| 1-(4-fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide | 4-fluorophenyl | Morpholine (6-membered) | 946357-28-4 |

| 1-(3-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide | 3-chlorophenyl | Morpholine (6-membered) | 946249-65-6 |

Electronic and Steric Effects

- Azepane vs. This may enhance binding to targets requiring deeper hydrophobic pockets . Morpholine’s oxygen atom can improve aqueous solubility through hydrogen bonding, whereas azepane’s purely hydrocarbon structure may favor lipid bilayer penetration .

- This contrasts with halogenated analogs (e.g., 4-fluoro, 3-chloro), where electron-withdrawing effects could polarize the sulfonamide group, altering binding kinetics . Halogens (F/Cl): Fluorine’s small size and high electronegativity may optimize steric fit in specific receptors, while chlorine’s larger size could hinder binding but improve metabolic stability via reduced oxidation .

Biological Activity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally characterized by its unique combination of functional groups, including:

- Azepane ring : A seven-membered saturated nitrogen-containing ring that contributes to the compound's steric and electronic properties.

- Thiophene moiety : A five-membered aromatic ring containing sulfur, which enhances interaction with biological targets.

- Dimethoxybenzenesulfonamide group : Known for its ability to form strong interactions with proteins and other biomolecules.

Molecular Formula and Weight

- Molecular Formula : C18H22N2O4S

- Molecular Weight : Approximately 378.51 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets. The azepane ring may interact with various receptors, while the thiophene and dimethoxybenzenesulfonamide groups modulate binding affinity and selectivity. This interaction can lead to the inhibition or activation of specific enzymes, receptors, or signaling pathways critical for cellular functions.

Enzyme Inhibition

Research indicates that compounds containing sulfonamide groups are effective inhibitors of carbonic anhydrases, which play crucial roles in physiological processes such as respiration and acid-base balance. The compound may exhibit therapeutic implications in conditions where carbonic anhydrase activity is dysregulated, such as:

- Cancer

- Inflammatory disorders

Case Studies and Research Findings

- Glycine Transporter 1 (GlyT1) Inhibition : A study highlighted the modification of phenyl sulfonamides to include an azepane moiety, resulting in enhanced potency as GlyT1 inhibitors. The introduction of the azepane ring led to a modest increase in inhibitory activity against GlyT1, suggesting that similar modifications could enhance the efficacy of this compound .

- Therapeutic Applications : The compound's structure suggests potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier effectively. Pharmacokinetic studies have shown favorable brain-plasma ratios for select compounds in similar classes .

- Synthetic Routes : The synthesis typically involves multi-step organic reactions starting with azepane and thiophene intermediates, followed by coupling with a sulfonyl chloride derivative under controlled conditions . This synthetic approach allows for modifications that can enhance biological activity.

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide?

The synthesis typically involves multi-step reactions, starting with the preparation of the sulfonamide core followed by coupling with azepane and thiophene moieties. Key steps include nucleophilic substitution for sulfonamide formation and SN2 reactions for alkylation. For example, analogous compounds (e.g., ) use dichloromethane or ethanol as solvents, with temperature optimization (40–80°C) and catalysts like triethylamine to enhance yields (60–85%). Characterization via NMR and mass spectrometry is critical for purity validation .

Q. Which analytical techniques are essential for structural elucidation and purity assessment?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular structure. For example, in related sulfonamides (), ¹H NMR peaks at δ 7.8–6.5 ppm confirm aromatic protons, while HRMS provides exact mass matching (e.g., [M+H]+ = 465.12). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity >95% .

Q. What preliminary biological screening approaches are recommended for this compound?

Initial screening should focus on enzyme inhibition assays (e.g., tankyrase or kinase targets) using fluorescence-based or colorimetric methods (). For example, IC₅₀ determination via ADP-Glo™ kinase assays or Wnt pathway modulation studies in HEK293 cells can identify potency. Cell viability assays (MTT or resazurin) assess cytotoxicity at 1–100 µM ranges .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

Systematic parameter variation is required:

- Temperature : Test 50–100°C to balance reaction rate and decomposition (e.g., notes optimal yields at 70°C).

- Solvent polarity : Compare aprotic solvents (DMF, THF) to improve nucleophilicity.

- Catalysts : Screen Pd(OAc)₂ or CuI for cross-coupling efficiency. Use Design of Experiments (DoE) to identify interactions between variables. For analogs (), solvent-free microwave-assisted synthesis improved yields by 15–20% .

Q. How to resolve contradictions in reported biological activity data across studies?

Contradictions may arise from assay variability (e.g., cell line differences) or impurity artifacts. Mitigation strategies:

- Replicate studies : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays).

- Orthogonal assays : Confirm enzyme inhibition via both fluorescence and radiometric methods.

- Batch analysis : Compare biological activity across independently synthesized batches ( vs. 13). Purity thresholds (>98%) should be enforced via LC-MS .

Q. What experimental designs are suitable for studying environmental stability and degradation pathways?

Follow frameworks like Project INCHEMBIOL ( ):

- Abiotic studies : Expose the compound to UV light, varying pH (3–10), and temperatures (20–40°C). Monitor degradation via LC-MS and quantify half-life (t₁/₂).

- Biotic studies : Use soil/water microcosms to assess microbial metabolism. Identify metabolites via TOF-MS/MS.

- QSPR modeling : Predict environmental partitioning coefficients (log Kow) from structural descriptors .

Methodological Considerations

Q. How to design a robust structure-activity relationship (SAR) study for this compound?

- Core modifications : Synthesize derivatives with substituted thiophene (e.g., 5-bromo vs. 5-acetyl) or azepane rings (N-methyl vs. N-aryl).

- Functional group swaps : Replace sulfonamide with carboxamide or urea.

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to correlate substituent effects with target binding (e.g., ’s benzo[c]thiazin moiety). Validate predictions with IC₅₀ data .

Q. What in vivo models are appropriate for evaluating pharmacokinetic properties?

- Rodent models : Administer orally (10 mg/kg) or intravenously (2 mg/kg) to assess bioavailability (F%) and plasma half-life.

- Tissue distribution : Use radiolabeled compound (¹⁴C) to track accumulation in liver, kidney, and brain.

- Metabolite profiling : Collect bile/urine for UPLC-QTOF analysis. Compare with in vitro microsomal stability data ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.